Multi-Target Engagement Profile vs. Single-Target Therapeutics
PD07 simultaneously inhibits three key AD targets in vitro, a profile unmatched by standard-of-care comparators. Donepezil and tacrine are primarily single-target AChE inhibitors, while PD07 demonstrates balanced inhibition of human AChE (IC50 = 0.29 μM), BACE1 (IC50 = 13.42 μM), and Aβ1–42 aggregation [1]. This polypharmacology is further complemented by direct antioxidant activity (DPPH IC50 = 26.46 μM) [1].
| Evidence Dimension | Number of clinically relevant AD targets engaged at reported IC50 |
|---|---|
| Target Compound Data | PD07: 4 targets (hAChE, BACE1, Aβ1–42 aggregation, DPPH antioxidant) |
| Comparator Or Baseline | Donepezil: Primarily 1 target (AChE); Tacrine: Primarily 1 target (AChE/BuChE) |
| Quantified Difference | PD07 engages ≥3 more disease-relevant targets than single-mechanism comparators |
| Conditions | In vitro enzyme and cell-free aggregation assays; DPPH radical scavenging assay, as reported in Bhanukiran et al., 2023 |
Why This Matters
Procuring PD07 over a generic AChE inhibitor enables simultaneous modulation of cholinergic, amyloidogenic, and oxidative pathways within a single chemical probe, increasing experimental efficiency and mechanistic insight in AD research.
- [1] Bhanukiran, K., Singh, S. K., Singh, R., Kumar, A., & Hemalatha, S. (2023). Discovery of Multitarget-Directed Ligands from Piperidine Alkaloid Piperine as a Cap Group for the Management of Alzheimer’s Disease. ACS Chemical Neuroscience, 14(15), 2743–2760. View Source
